molecular formula C11H15NO4S B13072587 Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate

Cat. No.: B13072587
M. Wt: 257.31 g/mol
InChI Key: HYINPNLXXBSLAF-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methanesulfonyl group and an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate typically involves the following steps:

    Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of a suitable precursor, such as 4-(aminomethyl)benzyl chloride, with a base to form the aminomethyl phenyl intermediate.

    Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[4-(aminomethyl)phenyl]sulfonyl}acetate: Lacks the methanesulfonyl group.

    Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}propanoate: Contains a propanoate moiety instead of an acetate group.

Uniqueness

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate is unique due to the presence of both the aminomethyl and methanesulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10/h2-5H,6-8,12H2,1H3

InChI Key

HYINPNLXXBSLAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN

Origin of Product

United States

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